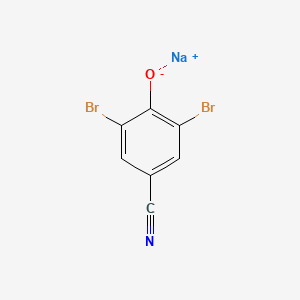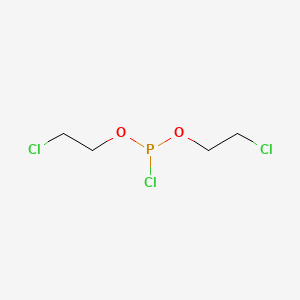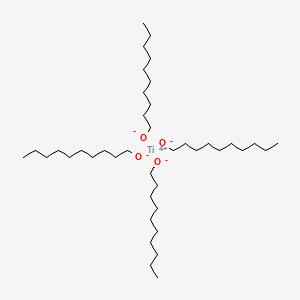
Titanium(4+) decan-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(4+) decan-1-olate is a titanium coordination compound with the chemical formula C40H84O4Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its reactivity with various reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium(4+) decan-1-olate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with decan-1-ol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C9H19OH→Ti(OC9H19)4+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(4+) decan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2) and other titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The alkoxide ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Halides or other alkoxides, typically in an inert solvent.
Major Products:
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(4+) decan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production.
Wirkmechanismus
The mechanism by which titanium(4+) decan-1-olate exerts its effects involves the coordination of titanium with oxygen atoms from the alkoxide ligands. This coordination stabilizes the titanium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) isopropoxide: A titanium coordination compound with isopropoxide ligands.
Titanium(IV) butoxide: A titanium coordination compound with butoxide ligands.
Comparison: Titanium(4+) decan-1-olate is unique due to its longer alkoxide chain, which can influence its solubility, reactivity, and applications. Compared to titanium(IV) isopropoxide and titanium(IV) butoxide, this compound may offer different properties and advantages in specific applications, such as enhanced stability and different reactivity profiles.
Eigenschaften
CAS-Nummer |
83877-93-4 |
|---|---|
Molekularformel |
C40H84O4Ti |
Molekulargewicht |
677.0 g/mol |
IUPAC-Name |
decan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C10H21O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11;/h4*2-10H2,1H3;/q4*-1;+4 |
InChI-Schlüssel |
XQNMNCVLVNBXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


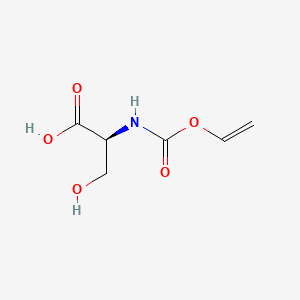
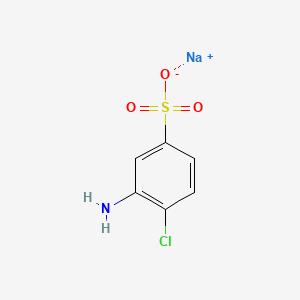
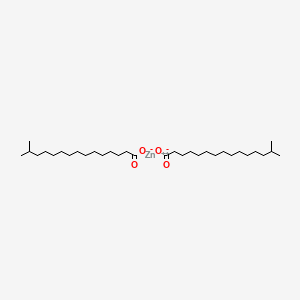
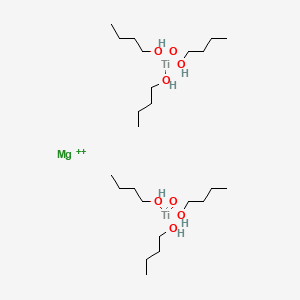
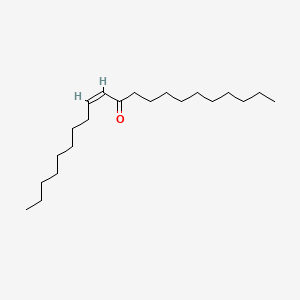

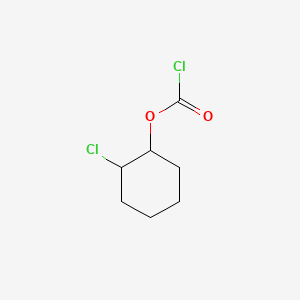
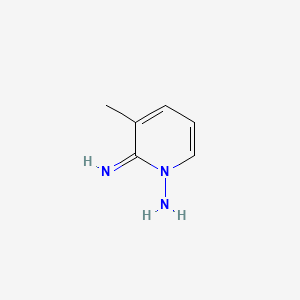
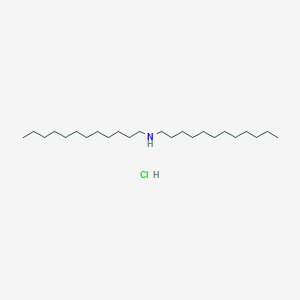
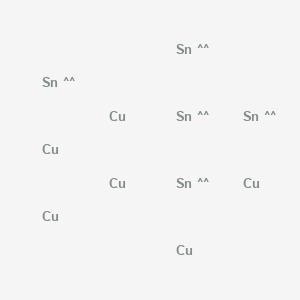

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
